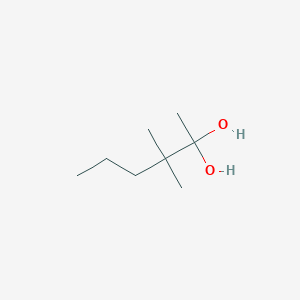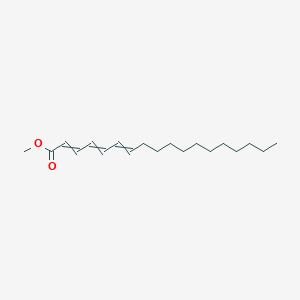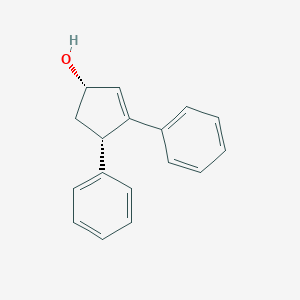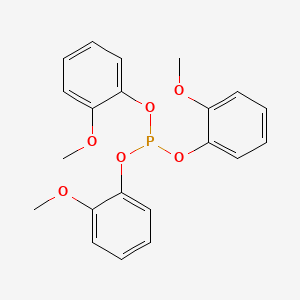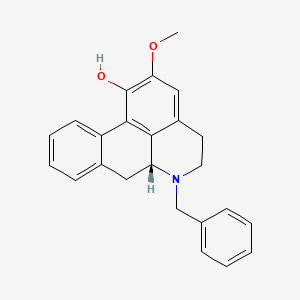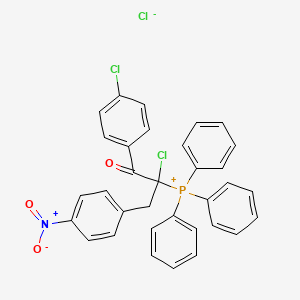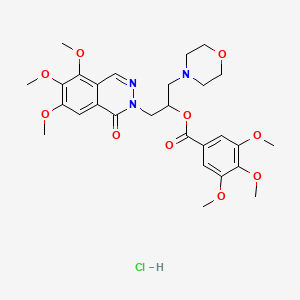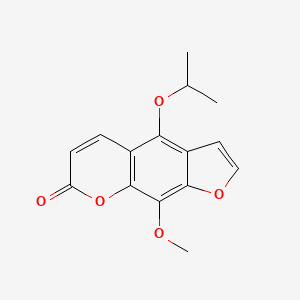![molecular formula C22H13ClN2 B14676940 (11E)-11-[(4-chlorophenyl)methylidene]indeno[1,2-b]quinoxaline CAS No. 32849-80-2](/img/structure/B14676940.png)
(11E)-11-[(4-chlorophenyl)methylidene]indeno[1,2-b]quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(11E)-11-[(4-chlorophenyl)methylidene]indeno[1,2-b]quinoxaline is a complex organic compound that belongs to the class of indenoquinoxalines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes an indenoquinoxaline core with a chlorophenyl substituent, which contributes to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (11E)-11-[(4-chlorophenyl)methylidene]indeno[1,2-b]quinoxaline typically involves a multi-step process. One common method starts with the preparation of the indenoquinoxaline core, followed by the introduction of the chlorophenyl group through a condensation reaction. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
(11E)-11-[(4-chlorophenyl)methylidene]indeno[1,2-b]quinoxaline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using halogenating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. The reaction conditions, such as temperature and solvent choice, are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen functionalities, while substitution reactions can introduce various substituents into the molecule.
Aplicaciones Científicas De Investigación
(11E)-11-[(4-chlorophenyl)methylidene]indeno[1,2-b]quinoxaline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of (11E)-11-[(4-chlorophenyl)methylidene]indeno[1,2-b]quinoxaline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
Indeno[1,2-b]quinoxaline: The parent compound without the chlorophenyl substituent.
(11E)-11-[(4-methylphenyl)methylidene]indeno[1,2-b]quinoxaline: A similar compound with a methyl group instead of a chlorine atom.
Uniqueness
The presence of the chlorophenyl group in (11E)-11-[(4-chlorophenyl)methylidene]indeno[1,2-b]quinoxaline imparts unique chemical properties, such as increased reactivity and potential biological activity, distinguishing it from other similar compounds.
Propiedades
Número CAS |
32849-80-2 |
|---|---|
Fórmula molecular |
C22H13ClN2 |
Peso molecular |
340.8 g/mol |
Nombre IUPAC |
(11E)-11-[(4-chlorophenyl)methylidene]indeno[1,2-b]quinoxaline |
InChI |
InChI=1S/C22H13ClN2/c23-15-11-9-14(10-12-15)13-18-16-5-1-2-6-17(16)21-22(18)25-20-8-4-3-7-19(20)24-21/h1-13H/b18-13+ |
Clave InChI |
HAVYLNSMDRVBKD-QGOAFFKASA-N |
SMILES isomérico |
C1=CC=C2C(=C1)/C(=C\C3=CC=C(C=C3)Cl)/C4=NC5=CC=CC=C5N=C24 |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC3=CC=C(C=C3)Cl)C4=NC5=CC=CC=C5N=C24 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


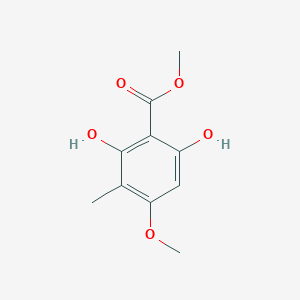
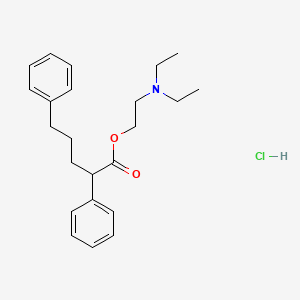
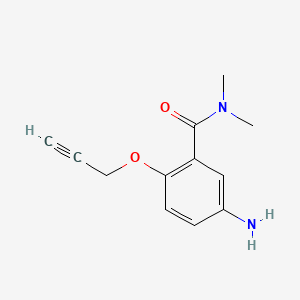
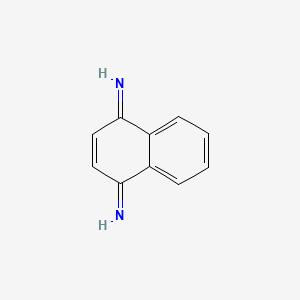
![[(Propane-2-sulfinyl)methyl]benzene](/img/structure/B14676895.png)
